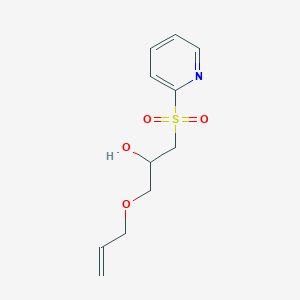![molecular formula C14H8BrF3N2O3 B5973423 N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide, also known as BTF, is a chemical compound that has been widely used in scientific research. BTF is a potent inhibitor of the proteasome, which is a complex of proteins responsible for degrading unwanted or damaged proteins in cells.
Wirkmechanismus
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide inhibits the proteasome by binding to the active site of the beta subunit of the proteasome. This binding prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation in cells. The accumulation of ubiquitinated proteins triggers the unfolded protein response, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide induces apoptosis in cancer cells by inhibiting the proteasome and inducing the accumulation of ubiquitinated proteins. N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various biological processes. N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is also relatively stable and can be stored at room temperature for extended periods of time. However, N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide. One direction is to further investigate the mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide and its effects on the proteasome and other cellular processes. Another direction is to study the potential therapeutic applications of N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide in cancer and other diseases. Additionally, N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide could be used as a tool to study the role of the proteasome in aging and neurodegenerative diseases. Finally, the development of new proteasome inhibitors based on the structure of N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can be synthesized by reacting 2-bromo-5-(trifluoromethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base. The reaction yields N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide as a yellow solid with a melting point of 230-232°C.
Wissenschaftliche Forschungsanwendungen
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has been extensively used in scientific research as a tool to study the role of the proteasome in various biological processes. N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the proteasome in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has also been used to study the role of the proteasome in protein quality control, cell cycle regulation, and immune response.
Eigenschaften
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2O3/c15-11-5-4-9(14(16,17)18)7-12(11)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAKBBEHPWNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5973356.png)

![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B5973378.png)
![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)

![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)